5-(Pyrrolidin-2-yl)pyrimidine
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Overview
Description
5-(Pyrrolidin-2-yl)pyrimidine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-2-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrolidine with a pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 5-(Pyrrolidin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(Pyrrolidin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect .
Comparison with Similar Compounds
Pyrrolidine-2-one: A versatile scaffold with various biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on certain enzymes.
Pyridin-2-yl pyrimidine: Exhibits a wide range of pharmacological activities.
Uniqueness: 5-(Pyrrolidin-2-yl)pyrimidine is unique due to its specific structural features that allow for diverse chemical modifications and its potential for high biological activity. Its combination of pyrrolidine and pyrimidine rings provides a versatile platform for drug design and development .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-pyrrolidin-2-ylpyrimidine |
InChI |
InChI=1S/C8H11N3/c1-2-8(11-3-1)7-4-9-6-10-5-7/h4-6,8,11H,1-3H2 |
InChI Key |
IJQSRHRECQOAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=CN=C2 |
Origin of Product |
United States |
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